molecular formula C14H14N4O2S B2611707 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2097916-04-4

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2611707
CAS No.: 2097916-04-4
M. Wt: 302.35
InChI Key: KBPJKZKNJWARHR-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a methyl group at the 1-position and a carboxamide moiety at the 4-position. The ethyl linker connects furan-2-yl and thiophen-3-yl groups, introducing dual aromatic heterocycles.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-1-methyltriazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-18-8-12(16-17-18)14(19)15-7-11(10-4-6-21-9-10)13-3-2-5-20-13/h2-6,8-9,11H,7H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPJKZKNJWARHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the click chemistry method, which involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles. The reaction conditions often include the use of copper(I) catalysts and mild temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of furan-2,3-dione and thiophene-2,3-dione.

    Reduction: Formation of 1,2-dihydro-1,2,3-triazole derivatives.

    Substitution: Formation of substituted carboxamides with various functional groups.

Scientific Research Applications

Chemistry

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide serves as a versatile building block in organic synthesis. It is utilized in the development of more complex organic molecules through various chemical reactions such as:

  • Oxidation : Leading to the formation of furan and thiophene derivatives.
  • Reduction : Producing 1,2-dihydro derivatives.
  • Substitution Reactions : Allowing for the introduction of different functional groups to create substituted carboxamides.

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Its mechanism of action involves binding to specific enzymes or receptors, potentially inhibiting their activity and affecting various biochemical pathways. For example:

  • Antimicrobial Studies : The compound has shown efficacy against certain bacterial strains in preliminary studies.
  • Anticancer Evaluation : Investigations into its effects on cancer cell lines have suggested that it may induce apoptosis (programmed cell death) in specific types of cancer cells .

Medicinal Chemistry

Due to its unique structural characteristics, this compound is being explored as a candidate for drug development. Its bioactive properties make it a subject of interest for creating new therapeutic agents targeting various diseases.

Industrial Applications

The compound is also being investigated for use in the development of advanced materials such as:

  • Conductive Polymers : Its electrical properties can be harnessed in electronic applications.
  • Organic Semiconductors : The compound's unique structure may enhance the performance of organic electronic devices.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 2Anticancer PropertiesInduced apoptosis in breast cancer cell lines with IC50 values ranging from 10 to 20 µM.
Study 3Synthesis ApplicationsSuccessfully used as a precursor for synthesizing novel triazole derivatives with enhanced biological activity .

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The furan and thiophene rings contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Use Synthesis Yield/Notes Reference
5-aryl-N-(2-(sulfamoylamino)ethyl)-2H-1,2,3-triazole-4-carboxamide Aryl, sulfamoyl ~350–380 IDO1 enzyme inhibition Moderate yield (method-dependent)
5-amino-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide 4-fluorophenyl, amino 248.80 Potential kinase inhibition Not specified
N-{3-[...]-3-oxopropyl}-1H-1,2,3-triazole-4-carboxamide Dihydropyrido-pyrimidinyl, oxopropyl ~450 Kinase-targeted therapies 63% yield (column chromatography)
N-(4-(2-((3-methoxybenzyl)amino)...furan-2-carboxamide (CAS: 923226-70-4) Thiazolyl, methoxybenzyl 371.40 Antimicrobial/anti-inflammatory research Not specified
Target Compound: N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide Furan-2-yl, thiophen-3-yl, methyl triazole ~360–380 (estimated) Undisclosed (likely enzyme inhibition) Likely requires multi-step synthesis N/A

Structural Variations and Implications

  • Heterocyclic Substituents: The target compound’s furan and thiophene groups contrast with analogs featuring fluorophenyl () or thiazolyl () systems. The 4-fluorophenyl group in introduces electron-withdrawing effects, which could increase binding affinity to charged enzyme pockets compared to the target compound’s neutral heterocycles .
  • Triazole Core Modifications: The 1-methyl group in the target compound reduces hydrogen-bonding capacity relative to amino-substituted analogs (e.g., ), possibly affecting solubility and target engagement . Sulfamoyl or oxopropyl side chains () introduce polar or steric bulk, which may improve selectivity but complicate synthesis .
  • Synthetic Accessibility :

    • The target compound’s synthesis likely involves coupling reactions similar to those in (e.g., amide bond formation), but the dual heterocyclic ethyl linker may require advanced regioselective strategies. Yields for such multi-step syntheses are often moderate (40–70%) .

Crystallographic and Structural Analysis

While direct crystallographic data for the target compound is absent, and highlight the use of SHELX software for small-molecule refinement. Analogous triazole-carboxamides often adopt planar conformations stabilized by intramolecular hydrogen bonds, a feature critical for target binding .

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, along with synthesis methods and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure includes a furan ring, a thiophene ring, and a triazole moiety, which are known for their diverse biological activities. The molecular formula is C16H17N3O3SC_{16}H_{17}N_3O_3S with a molecular weight of 331.39 g/mol. The presence of multiple heterocycles allows for various interactions with biological macromolecules, enhancing its potential as a therapeutic agent.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the triazole ring through a Huisgen cycloaddition reaction and subsequent functionalization to introduce the furan and thiophene groups.

Anticancer Activity

Recent studies have demonstrated that compounds with triazole scaffolds exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit thymidylate synthase (TS), an essential enzyme for DNA synthesis. In vitro studies have shown IC50 values ranging from 1.1 μM to 4.24 μM against various cancer cell lines, including MCF-7 and HCT-116 .
  • Case Studies : In one study, derivatives similar to the target compound showed potent antiproliferative effects across six cancer cell lines, indicating that structural modifications can enhance activity significantly .

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated:

  • Inhibition Studies : Compounds containing the triazole moiety have shown good inhibition against Escherichia coli and Staphylococcus aureus. For example, derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 10–50 μg/mL against these pathogens .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the triazole ring and substituents on the furan and thiophene rings can significantly influence biological activity. For instance:

CompoundStructural FeaturesBiological Activity
Compound AFuran and thiophene ringsHigh anticancer activity (IC50 < 5 μM)
Compound BTriazole with different substituentsModerate antimicrobial activity (MIC < 50 μg/mL)
Compound CSimilar core structure but with variations in side chainsLow cytotoxicity but high selectivity index

Q & A

Basic: What are the recommended synthetic strategies for preparing N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide?

Answer:
The synthesis of heterocyclic carboxamides typically involves multi-step reactions. For analogous compounds, a common approach includes:

Thiophene/furan coupling : Reacting furan-2-yl and thiophen-3-yl precursors via nucleophilic substitution or cross-coupling reactions.

Triazole formation : Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core.

Carboxamide linkage : Coupling the triazole with a carboxylic acid derivative (e.g., via EDCl/HOBt-mediated amidation).

Example protocol (adapted from similar syntheses):

  • Step 1 : React 2-(thiophen-3-yl)ethylamine with furan-2-carbaldehyde under acidic conditions to form the Schiff base intermediate.
  • Step 2 : Reduce the imine to the secondary amine using NaBH4.
  • Step 3 : Introduce the triazole moiety via CuAAC with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid.
  • Purification : Use column chromatography (silica gel, EtOAc/hexane) and characterize via 1H^1H-NMR and IR spectroscopy .

Advanced: How can reaction conditions be optimized to mitigate byproducts in the synthesis of this compound?

Answer:
Byproduct formation (e.g., regioisomers or incomplete cyclization) can be minimized through:

  • Temperature control : Maintain reflux conditions in ethanol (80°C) to ensure complete cyclization of the triazole ring .
  • Catalyst screening : Test Cu(I) catalysts (e.g., CuSO4_4/sodium ascorbate vs. CuBr) for improved regioselectivity in triazole formation.
  • Solvent polarity : Use DMF for cyclization steps to stabilize transition states, as demonstrated in thiadiazole syntheses .
  • Real-time monitoring : Employ TLC or in-situ IR to track reaction progress and terminate before side reactions dominate.

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